Chemical structure and physical properties of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile
Chemical structure and physical properties of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile
An In-depth Technical Guide to 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
The strategic incorporation of fluorine and fluorinated moieties has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into heterocyclic scaffolds like pyridine, it gives rise to a class of compounds with significant potential. This guide provides a detailed examination of a specific member of this class: 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile. While this compound is primarily available as a research chemical, its structural motifs—the chloro- and trifluoromethyl-substituted pyridine ring linked to an acetonitrile group—are prevalent in numerous biologically active molecules. This document synthesizes the available chemical data, places the compound in the broader context of drug discovery, and provides practical guidance on its handling and potential applications.
Chemical Identity and Molecular Structure
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized with three distinct groups at positions 2, 4, and 6. This specific arrangement of substituents dictates its chemical reactivity and potential biological activity.
The key structural features are:
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Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom, which acts as a hydrogen bond acceptor and can influence the molecule's solubility and interactions with biological targets.
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6-Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the electron density of the pyridine ring and participate in halogen bonding. Its presence is common in many bioactive compounds.[1]
-
4-Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. It is known to enhance metabolic stability by blocking potential sites of oxidation and can improve a molecule's binding affinity to protein targets.[2][3]
-
2-Acetonitrile Group: The -CH2CN group provides a reactive handle for further synthetic modifications. The nitrile moiety is a versatile functional group in organic synthesis and can act as a bioisostere for other groups in drug design.
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];
// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; C_CF3 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; C_CH2 [label="CH₂"]; C_CN [label="C"]; N_CN [label="N"];
// Define positions for a clear 2D structure N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Cl [pos="2.6,1.5!"]; C_CF3 [pos="0,-3!"]; F1 [pos="-1, -3.5!"]; F2 [pos="0, -4!"]; F3 [pos="1, -3.5!"]; C_CH2 [pos="-2.6,1.5!"]; C_CN [pos="-3.9,1.5!"]; N_CN [pos="-5.2,1.5!"];
// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- Cl; C4 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C2 -- C_CH2; C_CH2 -- C_CN; C_CN -- N_CN [style=triple];
// Aromaticity indication (could be approximated with double bonds) edge [style=solid]; C2--C3; C4--C5; C6--N1; edge [style=dashed]; C3--C4; C5--C6; N1--C2; } dix Caption: 2D structure of the title compound.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 1807220-50-3 | [4] |
| Molecular Formula | C₈H₄ClF₃N₂ | [5] |
| Molecular Weight | 220.58 g/mol | [4][5] |
| InChI Key | KVKCSVSHQONOKM-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Detailed experimental data for this specific compound are not widely published. The properties listed below are based on data from chemical suppliers and computational predictions. Researchers should perform their own analytical characterization for verification.
| Property | Value | Notes |
| Purity | ≥97% | As supplied by commercial vendors.[4] |
| Physical Form | Expected to be a solid or liquid at room temperature. | Based on similar compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile. | General property of similar organic molecules. |
| Storage Conditions | Recommended storage at 2-8°C, sealed in a dry environment. | [5] |
Synthesis and Reactivity
Retrosynthetic Analysis and Potential Synthetic Routes
A plausible synthesis strategy would involve the construction of the substituted pyridine ring followed by the introduction of the acetonitrile moiety, or the formation of the pyridine ring from a precursor already containing a cyano-group equivalent.
A common method for synthesizing trifluoromethylpyridines involves the cyclocondensation of a trifluoromethyl-containing building block.[6] Another powerful strategy is the modification of a pre-existing pyridine ring, for example, through halogenation and subsequent functionalization.
A hypothetical, yet chemically sound, workflow could be as follows:
Causality Behind Experimental Choices:
-
Starting Material: A substituted picoline (methylpyridine) is often a cost-effective and readily available starting point for building complex pyridine derivatives.
-
Chlorination/Fluorination: Vapor-phase halogenation reactions are established industrial methods for producing chloro- and trifluoromethyl-pyridines.[6] The conditions (temperature, catalyst, reagent ratios) can be tuned to control the degree of substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring, activated by the electron-withdrawing trifluoromethyl group, are susceptible to displacement by nucleophiles. Introducing the acetonitrile group via SNAr with a cyanide salt is a standard transformation. The reaction would likely be selective for the 2-position due to electronic and steric factors.
Potential Applications in Research and Drug Discovery
The structural components of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile are of significant interest in medicinal chemistry and agrochemical research.
-
Scaffold for Kinase Inhibitors: Substituted pyridines are a common core structure in many FDA-approved kinase inhibitors used in oncology.[2] The trifluoromethyl group can enhance binding to the often-hydrophobic kinase active site, while the nitrogen and other substituents can form crucial hydrogen bonds. This compound serves as a valuable building block for creating libraries of potential kinase inhibitors.
-
Agrochemical Development: Trifluoromethylpyridine derivatives are used in a variety of commercial agrochemicals, including fungicides, herbicides, and insecticides.[3] The trifluoromethyl group often imparts potent biological activity.
-
Neurological and Metabolic Disease Research: The pyridine scaffold is also found in drugs targeting the central nervous system and metabolic disorders.[7] This compound could be used as a starting point for developing novel therapeutic agents in these areas.
The presence of the acetonitrile group provides a point for chemical elaboration, allowing scientists to readily explore structure-activity relationships (SAR).
Safety, Handling, and Experimental Protocols
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach to handling is required, based on the known hazards of its structural components: substituted pyridines, organochlorides, and organic nitriles.
Hazard Assessment
-
Acetonitrile Moiety: Organic nitriles can be toxic. They can be metabolized in the body to release cyanide, with toxic effects typically delayed for several hours after exposure.[8] Symptoms can include breathing difficulties, nausea, and vomiting.[8]
-
Chlorinated Pyridine Core: Chloro-substituted aromatic compounds can be irritants to the skin, eyes, and respiratory tract.[9][10]
-
Trifluoromethyl Group: While the C-F bond is very stable, combustion of fluorinated compounds can release hazardous gases like hydrogen fluoride.[10]
Based on this analysis, the compound should be treated as harmful if swallowed, in contact with skin, or if inhaled, and as a serious eye and skin irritant.
Recommended Handling Protocol
This protocol is a self-validating system designed to minimize exposure.
-
Engineering Controls:
-
All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure an eyewash station and safety shower are immediately accessible.[11]
-
-
Personal Protective Equipment (PPE):
-
Dispensing and Weighing:
-
If the compound is a solid, weigh it out in the fume hood.
-
Use spatulas and weighing paper; clean all equipment thoroughly after use.
-
Take measures to prevent static discharge, which could ignite flammable solvent vapors.[11]
-
-
Storage:
-
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
-
Conclusion
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile is a valuable research chemical that embodies several key structural features sought after in modern drug discovery and agrochemical science. Its trifluoromethyl- and chloro-substituted pyridine core offers a robust scaffold for developing biologically active molecules, while the acetonitrile group provides a versatile handle for synthetic elaboration. While specific physical and biological data on this compound remain limited, its potential as a building block is clear. Researchers and scientists using this compound should adhere to strict safety protocols due to the potential hazards associated with its functional groups. As research into fluorinated heterocycles continues to expand, the utility of intermediates like this will undoubtedly grow, paving the way for future innovations in medicine and agriculture.
References
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]
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Shimizu, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]
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CHEMDOR CHEMICALS. (2026). 2-Chloro-4-(trifluoromethyl)pyridine Safety Data Sheet (SDS). Available at: [Link]
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PubChem. (n.d.). 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. Available at: [Link]
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Al-Zoubi, W., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]
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PubChem. (n.d.). 2-(6-Chloropyridin-2-yl)-2-(2-(trifluoromethoxy)-phenyl)acetonitrile (11). Available at: [Link]
- Google Patents. (n.d.). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
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PubChem. (n.d.). Acetonitrile, fluoro-. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Available at: [Link]
- Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
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Wikipedia. (n.d.). Acetonitrile. Available at: [Link]
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